2-(Chloromethyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-1,3-dioxolane derivatives involves multiple steps, including chlorination and condensation reactions. For instance, the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane leads to chlorination at specific carbon atoms, resulting in 2-trichloromethyl-4-chloro- and 2-trichloromethyl-4,5-dichloro-1,3-dioxolanes. These structures are confirmed through IR spectra and chemical transformations (Atavin et al., 1973).
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-1,3-dioxolane derivatives has been elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These studies help in understanding the conformation and electronic distribution within the molecule, which is crucial for predicting its reactivity and interactions with other compounds.
Chemical Reactions and Properties
2-(Chloromethyl)-1,3-dioxolane undergoes a variety of chemical reactions, including polymerization and interaction with electrophilic and nucleophilic reagents. For example, the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane by radical and cationic routes has been explored, suggesting a mechanism for the polymerization process based on the analysis of resulting polymers (Morariu & Simionescu, 1994).
Scientific Research Applications
Chiroptical Studies
- Cryptochirality and Photoexcited State Analysis : Research by Amako et al. (2015) explored 2,2-Dimethyl-1,3-dioxolane linked to pyrene moieties. This compound displayed cryptochirality in the ground state and was analyzed through circularly polarized luminescence in the photoexcited state.
Chemical Synthesis
- Selective Sulfoxidation of Sulfides : Azarifar and Khosravi (2010) utilized a derivative of 1,2-dioxolane, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, for the selective oxidation of sulfides to sulfoxides under catalyst-free conditions, as reported in their study (Azarifar & Khosravi, 2010).
Material Science
- Enhancing Liquid Crystal Properties : A study by Chen et al. (2015) involved synthesizing 1,3-dioxolane-terminated liquid crystals. These showed increased dielectric anisotropy and birefringence, useful in liquid crystal display technologies (Chen et al., 2015).
Energy Research
- Gasoline and Fuel Additives : Harvey, Merriman, and Quintana (2016) studied the conversion of 2,3-butanediol to a mixture of 1,3-dioxolanes, which exhibited properties comparable to high-octane gasoline. This research highlights the potential of 1,3-dioxolanes in sustainable fuel development (Harvey et al., 2016).
Catalysis
- Catalytic Activity of Ammonium Salts : Kazakova et al. (2010) investigated the catalytic activity of ammonium salts containing 1,3-dioxolane fragments. They found that these salts showed notable reactivity, highlighting their potential in various chemical reactions (Kazakova et al., 2010).
Environmental Applications
- Characterization of Volatile Organic Compounds : Luong et al. (2012) demonstrated the use of multi-dimensional gas chromatography to characterize various volatile oxygenated organic compounds, including 1,3-dioxolane. This method is crucial in industrial manufacturing processes where these compounds are prevalent (Luong et al., 2012).
Biomedical Research
- Synthesis of Antiretroviral Agents : Ocampo, Lee, and Jamison (2015) described a Lewis acid-catalyzed synthesis method for compounds including 1,3-dioxolane, used in antiretroviral drugs like tenofovir (Ocampo, Lee, & Jamison, 2015).
Safety And Hazards
“2-(Chloromethyl)-1,3-dioxolane” is a lachrymator, which means it can cause tears or stinging of the eyes. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
properties
IUPAC Name |
2-(chloromethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZOMJGRWIOEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038809 | |
Record name | 2-(Chloromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |
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Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-dioxolane | |
CAS RN |
2568-30-1 | |
Record name | 2-(Chloromethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1,3-dioxolane | |
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Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Chloromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(CHLOROMETHYL)-1,3-DIOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QTL89KS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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